Cortisone 17-Valerate
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Overview
Description
Cortisone 17-Valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is an ester of cortisone, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. This compound is commonly used in dermatology to treat various inflammatory skin conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cortisone 17-Valerate involves the esterification of cortisone with valeric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cortisone 17-Valerate undergoes several types of chemical reactions, including:
Oxidation: Conversion of cortisone to its inactive form.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Esterification and hydrolysis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Esterification is carried out using valeric acid and an acid catalyst, while hydrolysis requires a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include cortisone, hydrocortisone, and various esters and hydroxyl derivatives.
Scientific Research Applications
Cortisone 17-Valerate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: Employed in the formulation of topical creams and ointments for dermatological use.
Mechanism of Action
Cortisone 17-Valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Hydrocortisone Valerate
- Betamethasone Valerate
- Prednisolone Valerate
Uniqueness
Cortisone 17-Valerate is unique due to its specific esterification at the 17th position, which enhances its anti-inflammatory properties while minimizing systemic side effects. Compared to other similar compounds, it offers a balanced profile of potency and safety, making it a preferred choice for topical applications.
Properties
Molecular Formula |
C26H36O6 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23+,24-,25-,26+/m0/s1 |
InChI Key |
FEUOHJKKWYWJDZ-MWVAKCCVSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Origin of Product |
United States |
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